(4-Aminomethylphenyl)-benzylamine

Description

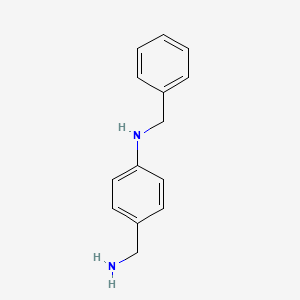

(4-Aminomethylphenyl)-benzylamine is a benzylamine derivative featuring an additional aminomethyl group at the para position of the benzylamine aromatic ring. Notably, derivatives of this compound, such as 1-[(4-aminomethylphenyl)azo]-2-naphthol hydrochloride, have demonstrated superior substrate efficiency for serum monoamine oxidase (MAO) compared to unmodified benzylamine, as shown in clinical studies . This improvement is attributed to the enhanced electronic conjugation and steric accessibility of the aminomethyl group, which facilitates enzyme binding and catalytic oxidation.

Properties

Molecular Formula |

C14H16N2 |

|---|---|

Molecular Weight |

212.29 g/mol |

IUPAC Name |

4-(aminomethyl)-N-benzylaniline |

InChI |

InChI=1S/C14H16N2/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-9,16H,10-11,15H2 |

InChI Key |

FYEOUJROHJHQLZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=C(C=C2)CN |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates

(4-Aminomethylphenyl)-benzylamine serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are used in developing drugs targeting neurological disorders and other conditions. For instance, it has been noted for its role in synthesizing compounds that exhibit acetylcholinesterase inhibitory activity, which is crucial for treating Alzheimer's disease .

Antiviral Agents

Recent studies have highlighted the efficacy of this compound derivatives as potent inhibitors against viral infections, particularly Ebola and Marburg viruses. These compounds have shown promising results in inhibiting viral entry mechanisms, making them candidates for further development as antiviral therapeutics . The compound CBS1118, a derivative of 4-(aminomethyl)benzamide, has demonstrated effective antiviral activity with EC50 values below 10 μM against both viruses .

Enzyme Inhibition

Research indicates that this compound and its analogs can inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are critical in neurotransmitter regulation; thus, their inhibition can lead to therapeutic effects in neurodegenerative diseases . The compound's structure allows it to interact effectively with the active sites of these enzymes, enhancing its potential as a treatment option.

Antitumor Activity

Studies have also reported the antitumor properties of benzylamine derivatives, including this compound. In vivo experiments have shown that these compounds can induce apoptosis in various cancer cell lines, including melanoma. This suggests their potential application in cancer therapy .

Synthesis and Optimization

Synthetic Routes

The synthesis of this compound involves several methods that prioritize yield and purity. Innovative synthetic routes have been developed to enhance the efficiency of producing this compound while minimizing costs . For example, a new synthesis method involving chiral amines has been introduced to produce high yields with excellent stereoselectivity.

Case Studies

Chemical Reactions Analysis

3.1. Amide Formation

Amines like (4-aminomethylphenyl)-benzylamine can react with acid chlorides to form amides. This reaction is a common method for introducing functional groups into molecules.

Reaction Mechanism:

-

Nucleophilic Attack : The amine acts as a nucleophile, attacking the carbonyl carbon of the acid chloride.

-

Formation of Tetrahedral Intermediate : This leads to the formation of a tetrahedral intermediate.

-

Elimination of Chloride : The chloride ion is eliminated, forming the amide.

3.2. Alkylation Reactions

Amines can undergo alkylation reactions, where an alkyl group is introduced to the nitrogen atom. This can be achieved using alkyl halides in the presence of a base.

Reaction Conditions:

-

Solvent : Typically performed in solvents like dichloromethane or tetrahydrofuran.

-

Base : Triethylamine or sodium hydroxide can be used to facilitate the reaction.

Data and Research Findings

While specific data on this compound is limited, related compounds have been extensively studied. The following table summarizes some general reaction conditions and yields for similar compounds:

| Reaction Type | Conditions | Yield | Product |

|---|---|---|---|

| Boc Protection | CH2Cl2, 20℃, 48h | 99% | tert-Butyl carbamate |

| Amide Formation | THF, 0℃ to r.t. | Variable | Amide derivatives |

| Alkylation | DCM, r.t., base | Variable | Alkylated amines |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Benzylamine vs. Aniline Derivatives

Benzylamine derivatives, including (4-Aminomethylphenyl)-benzylamine, exhibit distinct biological activities compared to aniline analogs. In cytotoxicity assays against cancer cell lines, benzylamine derivatives (e.g., 3a, 4a) showed significantly reduced activity compared to aniline derivatives (e.g., 4f, 4h) due to the absence of direct conjugation between the amino group and the aromatic ring. For instance:

| Compound | Substituent | Cytotoxic Activity (IC₅₀, μM) | Reference |

|---|---|---|---|

| 4f (Aniline-F) | –F (para) | 0.45 | |

| 4a (Benzylamine) | Unsubstituted | >10.0 |

The electronegative fluorine atom in aniline derivatives stabilizes the aromatic system, enhancing interactions with cellular targets. In contrast, the methylene spacer in benzylamine disrupts resonance, reducing potency .

Substituted Benzylamines: Electronic Effects

Electron-withdrawing groups (EWGs) on the benzylamine ring significantly modulate receptor affinity. For example, in adenosine A₂A receptor antagonists, CF₃-substituted benzylamine derivatives exhibited the highest binding affinity (IC₅₀ = 8 nM), outperforming di-F, Me, and unsubstituted analogs:

| Substituent | Binding Affinity (hA₂A, IC₅₀) | |

|---|---|---|

| CF₃ | 8 nM | |

| di-F | 15 nM | |

| H (control) | >100 nM |

The CF₃ group enhances lipophilicity and dipole interactions, optimizing receptor binding. This trend underscores the importance of EWGs in improving pharmacokinetic profiles for CNS-targeted drugs .

Chain Length and Bioactivity: Benzylamine vs. Phenethylamine

Increasing the carbon spacer between the aromatic ring and amine group impacts both activity and cytotoxicity. Phenethylamine derivatives (e.g., 17aa, IC₉₀ = 0.63 μM) demonstrated superior antitubercular activity and lower cytotoxicity compared to benzylamine analogs (e.g., 17z, IC₉₀ = 2.4 μM):

| Compound | Structure | Antitubercular IC₉₀ (μM) | HepG2 Cytotoxicity (IC₅₀, μM) | |

|---|---|---|---|---|

| 17aa | Phenethylamine | 0.63 | >100 | |

| 17z | 2-Methylbenzylamine | 2.4 | 23 |

The extended alkyl chain in phenethylamine likely improves membrane permeability and reduces off-target interactions .

Physicochemical Properties: Basicity and Solubility

The pKa and logD (octanol/water partition coefficient) of benzylamine derivatives influence their bioavailability. Benzylamine has a pKa of ~9.3, leading to near-complete protonation at physiological pH (7.4), which reduces its logD and limits passive diffusion. Modifications such as the para-aminomethyl group in this compound may lower the pKa, altering ionization and solubility:

| Compound | Predicted pKa | LogD (pH 7.4) | |

|---|---|---|---|

| Benzylamine | 9.30 | -0.87 | |

| Aniline | 4.60 | 1.02 | |

| This compound* | ~8.50* | -0.35* |

*Estimated based on structural analogs.

Q & A

Q. What are the recommended methods for synthesizing (4-Aminomethylphenyl)-benzylamine with high purity?

To optimize purity, use a molar excess of benzylamine (e.g., 50-fold) during reactions with epoxide-functionalized copolymers to minimize crosslinking . For direct synthesis, the reaction of benzyl chloride with ammonia or hexamethylenetetramine is standard, but yields improve with controlled temperature (30–34°C) and excess ammonia (20:1 molar ratio) to suppress secondary amine formation . Distillation under atmospheric pressure (185–192°C) further refines the product .

Q. How can crosslinking be minimized during copolymer functionalization using this compound?

Crosslinking arises from secondary amine/epoxy group interactions. Use a high [amine]/[epoxy] molar ratio (e.g., 50:1) to suppress inter-chain reactions. GPC data show that excess benzylamine reduces polydispersity (e.g., decreases from 1.79 to 1.31 with 50-fold excess) and minimizes high molecular weight shoulders in copolymer nanoparticles .

Q. What analytical techniques are effective for characterizing this compound derivatives?

- NMR : Limited for direct derivatization assessment due to signal overlap but useful for monitoring polymerization (e.g., CH signals from benzylamine in poly(ester amides)) .

- GPC : Critical for analyzing molecular weight distribution and crosslinking in copolymers (e.g., shifts from 24,900 to 23,100 with excess amine) .

- ReactIR Spectroscopy : Resolves reaction mechanisms (e.g., 1,2- vs. 1,4-addition pathways in amine-aldehyde reactions) .

Q. What physicochemical properties are critical for research applications of this compound?

- Solubility : Aqueous solubility correlates with substituent van der Waals volumes and partition coefficients (log ) .

- Basicity : Benzylamine’s pKa (~9.3) is higher than acetamide but lower than ethylamine due to resonance stabilization .

Advanced Research Questions

Q. How do researchers resolve contradictions in reaction mechanisms involving this compound?

Contradictory pathways (e.g., 1,2- vs. 1,4-addition) are resolved via multimodal analysis:

Q. What methodologies analyze the binding affinity of this compound to biological targets?

- Hyperpolarized NMR : Measures ligand-protein binding via relaxation rate constants (). Benzylamine exhibits higher than benzamidine due to stronger binding, validated via competitive assays .

- QSAR Modeling : Correlates para-substituent van der Waals volumes () with binding affinities to monoamine oxidase mutants (e.g., Ser209Ala/Ser209Glu) .

Q. How do molar ratios of amine/epoxy groups influence molecular weight distribution in polymer synthesis?

| [Amine]/[Epoxy] Ratio | ||

|---|---|---|

| 1:1 | 24,900 | 1.79 |

| 50:1 | 23,100 | 1.31 |

| Excess amine reduces crosslinking, evidenced by GPC shoulder reduction and lower polydispersity . |

Q. How are thermodynamic models like ENRTL applied to study CO2_22 absorption in this compound solutions?

Vapor-liquid equilibrium (VLE) data for CO in benzylamine are modeled using the ENRTL equation, incorporating activity coefficients and temperature-dependent parameters. Experimental validation confirms model accuracy for industrial CO capture optimization .

Q. How does QSAR analysis optimize the bioactivity of this compound derivatives?

Linear correlations between para-substituent and binding affinities guide substituent selection. For example, bulky groups enhance MAO-A inhibition, while smaller groups favor solubility .

Q. What experimental approaches validate simulated ion migration behavior in electrophoretic studies?

- Simul 5 Software : Predicts ion migration in discontinuous buffers (e.g., benzylamine migration toward the cathode at pH 3.7) .

- Capillary Electrophoresis : Experimental results after 600 sec voltage application match simulations, confirming predictive accuracy for buffer design .

Data Contradiction Analysis

Example : Conflicting reports on crosslinking in copolymer functionalization.

- Contradiction : Low amine ratios cause high polydispersity () due to crosslinking .

- Resolution : Systematic use of excess amine (50:1 ratio) suppresses secondary reactions, validated by GPC and NMR .

Key Safety Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.